molecular formula C19H21ClN2O2 B2439300 2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide CAS No. 954045-91-1

2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide

Cat. No. B2439300
CAS RN: 954045-91-1
M. Wt: 344.84
InChI Key: JLCBKGLSAKHXNR-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance (color, state of matter) under standard conditions .


Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Antiviral Activity

The compound has shown promise in antiviral studies. Specifically, derivatives containing five-membered heteroaryl amines demonstrated relatively high antiviral activity against Newcastle disease virus, comparable to the well-known antiviral drug Ribavirin . Further modifications of these amines could lead to potential antiviral therapeutics.

Fungicidal Properties

Researchers have explored the fungicidal activity of related compounds. The optimal structure of the pyridine group was found to be 5-CF3, while the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2. Interestingly, the spatial configuration of the carbon atoms connected to R3 significantly influenced the fungicidal activity. When the carbon atom is in an S configuration, the compound exhibits the highest efficacy .

Mechanism of Action

In the context of a bioactive compound, this would refer to how the compound interacts with biological systems or targets .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-9-5-4-8-16(17)19(23)21-10-11-22-12-13-24-18(14-22)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCBKGLSAKHXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide

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